molecular formula C9H14N2 B13034798 1-(2-Methylphenyl)ethane-1,2-diamine

1-(2-Methylphenyl)ethane-1,2-diamine

Cat. No.: B13034798
M. Wt: 150.22 g/mol
InChI Key: HBAJNQDYMXPGGO-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methylphenyl group

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3

InChI Key

HBAJNQDYMXPGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Imines and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylphenyl)ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)ethane-1,2-diamine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.

Biological Activity

1-(2-Methylphenyl)ethane-1,2-diamine, also known as (1S)-1-(2-Methylphenyl)ethane-1,2-diamine or 2-Methyl-1,2-diaminoethane, is a chiral diamine with significant biological activity. Its structure features a central ethane backbone with two amino groups and a methyl-substituted phenyl group, which contributes to its diverse interactions in biological systems. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound's systematic name indicates its stereochemistry at the first carbon atom, designated as "S" for its specific spatial arrangement. The presence of amine functional groups allows it to act as a nucleophile, facilitating various chemical reactions.

Table 1: Structural Characteristics of 1-(2-Methylphenyl)ethane-1,2-diamine

PropertyDescription
Molecular FormulaC11H16N2
Structural FeaturesTwo amine groups (-NH2), one methyl-substituted phenyl group
Chiral Configuration(S)-configuration at the first carbon atom

Biological Activities

Research indicates that 1-(2-Methylphenyl)ethane-1,2-diamine exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For example, certain analogs have demonstrated inhibitory activity against viral proteases .
  • Enzyme Interaction : The compound can interact with various enzymes and receptors, influencing their activity through hydrogen bonding and electrostatic interactions.

The mechanisms by which 1-(2-Methylphenyl)ethane-1,2-diamine exerts its biological effects are multifaceted:

  • Nucleophilic Reactions : The nitrogen atoms in the amine groups participate in nucleophilic attacks on electrophilic centers in biomolecules, leading to modifications that can alter biological activity.
  • Binding Affinity : Interaction studies indicate that the compound has a notable binding affinity for specific biological targets, which is critical for its pharmacological profile.

Case Studies

Several studies have investigated the biological activities and applications of 1-(2-Methylphenyl)ethane-1,2-diamine:

  • Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro and in vivo models, suggesting its potential use in treating conditions related to oxidative damage.
  • Antiviral Activity Assessment : In a recent investigation involving various analogs of diamines, one derivative showed significant inhibition of dengue virus protease with an IC50 value of 4.65 μM. This finding highlights the potential of this compound class in developing antiviral therapeutics .
  • Synthesis and Application in Medicinal Chemistry : The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes, aiding in the formation of other biologically active molecules with high enantioselectivity .

Comparative Analysis

To understand the uniqueness of 1-(2-Methylphenyl)ethane-1,2-diamine compared to similar compounds, the following table summarizes structural and functional differences:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(R)-1-(2-Methylphenyl)ethane-1,2-diamineEnantiomer of target compoundDifferent biological activity profile
1,2-DiaminopropaneShorter carbon chainUsed in different synthetic pathways
BenzylamineContains a benzyl group instead of phenylExhibits distinct reactivity patterns

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